(E)-diethyl 2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
(E)-Diethyl 2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a thienopyridine derivative characterized by a fused bicyclic core (4,5-dihydrothieno[2,3-c]pyridine) and functionalized with a diethyl dicarboxylate moiety. The (E)-configured acrylamido group at position 2 is substituted with a thiophen-2-yl ring, conferring unique electronic and steric properties.
Key structural features include:
- Thienopyridine core: A sulfur-containing heterocycle linked to a partially saturated pyridine ring.
- Diethyl dicarboxylate groups: At positions 3 and 6, enhancing solubility and enabling further functionalization.
- (E)-Acrylamido-thiophene substituent: A conjugated system likely influencing π-π stacking interactions and binding affinity to biological targets.
Synthesis typically involves condensation reactions between aminothienopyridine precursors and acryloyl derivatives, as seen in analogous compounds .
Properties
IUPAC Name |
diethyl 2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S2/c1-3-26-19(24)17-14-9-10-22(20(25)27-4-2)12-15(14)29-18(17)21-16(23)8-7-13-6-5-11-28-13/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,21,23)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAJFDHNBDPYHD-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(E)-Diethyl 2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a compound of interest due to its structural complexity and potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its anticancer activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core with diethyl dicarboxylate substituents and a thiophen-2-yl group. Its structure is significant as it combines elements known for biological activity, particularly in medicinal chemistry.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[2,3-c]pyridine derivatives. For instance, compounds with similar scaffolds have been shown to exhibit selective cytotoxicity against various cancer cell lines.
- Mechanism of Action : The compound's mechanism appears to involve the modulation of cancer stem cells (CSCs) and pathways associated with tumor growth. In a study involving MDA-MB-231 breast cancer cells, compounds structurally related to (E)-diethyl 2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine were found to decrease the viability of CSCs significantly. This suggests that the compound may interfere with the metabolic pathways crucial for CSC survival and proliferation .
- In Vitro Studies : In vitro assays have demonstrated that similar thieno[2,3-c]pyridine derivatives can inhibit cell proliferation in a dose-dependent manner. For example, a related compound exhibited over 50% cytotoxicity at concentrations above 2.5 µM after 48 hours of treatment .
Toxicity Profile
The toxicity of thieno[2,3-c]pyridine derivatives is an essential aspect of their biological evaluation. Preliminary toxicity assessments suggest that these compounds exhibit low toxicity in animal models, with maximum tolerated doses (MTD) ranging from 1200 to 1750 mg/kg . Such profiles indicate a favorable safety margin for further development.
Data Table: Biological Activity Overview
| Property | Observation |
|---|---|
| Cytotoxicity | IC50 values < 25 µM in MDA-MB-231 cells |
| Mechanism | Inhibition of cancer stem cell viability |
| Toxicity (LD100) | Ranges from 2000-2500 mg/kg |
| MTD | Ranges from 1200-1750 mg/kg |
| Therapeutic Index | Favorable compared to established chemotherapeutics |
Case Studies
- Study on Breast Cancer Cells : A recent publication explored the effects of thieno[2,3-c]pyridine derivatives on breast cancer cell lines. The study found that treatment with these compounds led to significant reductions in cell viability and alterations in metabolic pathways essential for tumor growth .
- Animal Model Evaluations : In vivo studies conducted on mice indicated that certain derivatives demonstrated antitumor activity against Sarcoma 180 models. The results showed a notable percentage reduction in tumor size compared to control groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The compound is compared to derivatives with modifications in the substituents, core saturation, and biological activity (Table 1).
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Differences and Implications
Substituent Effects on Bioactivity: The 3,4,5-trimethoxyphenyl group in compound 3d enhances antitubulin activity due to its colchicine-like binding to tubulin . In contrast, the thiophen-2-yl group in the target compound may favor interactions with sulfur-rich biological targets (e.g., cysteine proteases). Hydroxybenzylideneamino derivatives () exhibit antioxidant activity via radical scavenging, suggesting that electron-donating groups (e.g., -OH) enhance redox activity .
Synthesis and Yield :
- The target compound’s synthesis likely follows a pathway similar to , where acrylamido groups are introduced via condensation (yields ~70–85%) .
- Lower yields in compound 3d (55%) reflect steric challenges with bulky trimethoxyphenyl substituents .
Physicochemical Properties: Diethyl dicarboxylates improve solubility compared to tert-butyl/ethyl mixtures ().
Research Findings and Trends
- Antitubulin Agents : Compounds with trimethoxyphenyl groups (e.g., 3d ) show potent antitubulin activity, while thiophene derivatives remain underexplored in this context .
- Antioxidant Potential: Schiff base ligands () demonstrate that electron-rich aromatic systems (e.g., hydroxybenzaldehyde) are critical for DPPH scavenging, a trait the target compound may lack due to its non-phenolic thiophene .
- Synthetic Flexibility: The dihydrothienopyridine core allows modular functionalization, as shown by derivatives with acetyl, cyano, and benzyl groups (–6, 11) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
